Cas no 6159-66-6 ((2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one)

6159-66-6 structure
Nombre del producto:(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one Propiedades químicas y físicas
Nombre e identificación
-
- 1,3(2H,9bH)-Dibenzofurandione,2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-, (9bS)-
- (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzo[b,d]furan-1,3(2H,9bH)-dione
- (9bS)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzo[b,d]furan-1(9bH)-one
- (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-(2H,9bH)-dibenzofuran-1,3-dione
- NSC 5889
- Usnic acid, (-)-
- (2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one
- BRD-A99182808-001-01-7
- 6159-66-6
- UNII-5HYW08F205
- (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-dibenzofuran-1,3-dione
- SCHEMBL9982861
- 1,3(2H,9bH)-Dibenzofurandione, 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-, (9bS)-
- (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione
- CHEBI:125464
- EINECS 228-181-3
- NSC149788
- NS00120834
- Q27216083
-
- Renchi: InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,11,22-23H,1-4H3/t11?,18-/m1/s1
- Clave inchi: CUCUKLJLRRAKFN-KKIBXBACSA-N
- Sonrisas: CC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O
Atributos calculados
- Calidad precisa: 344.08958
- Masa isotópica única: 344.089603
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 25
- Cuenta de enlace giratorio: 2
- Complejidad: 734
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 121
- Xlogp3: 1.4
Propiedades experimentales
- Denso: 1.49
- Punto de ebullición: 594.8°C at 760 mmHg
- Punto de inflamación: 219.1°C
- índice de refracción: 1.643
- PSA: 117.97
- Logp: 2.12660
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18532942-0.25g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-18532942-10.0g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 10.0g |
$61.0 | 2025-03-21 | |
Enamine | EN300-18532942-2.5g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 2.5g |
$20.0 | 2025-03-21 | |
Enamine | EN300-18532942-0.05g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-18532942-1g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95% | 1g |
$19.0 | 2023-09-18 | |
1PlusChem | 1P00EAS3-1g |
(-)-USNIC ACID |
6159-66-6 | 95% | 1g |
$83.00 | 2024-04-22 | |
1PlusChem | 1P00EAS3-5g |
(-)-USNIC ACID |
6159-66-6 | 95% | 5g |
$101.00 | 2024-04-22 | |
Enamine | EN300-18532942-5g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95% | 5g |
$34.0 | 2023-09-18 | |
A2B Chem LLC | AG66355-1g |
(-)-USNIC ACID |
6159-66-6 | 95% | 1g |
$55.00 | 2024-04-19 | |
Aaron | AR00EB0F-5g |
(-)-USNIC ACID |
6159-66-6 | 95% | 5g |
$72.00 | 2023-12-15 |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one Literatura relevante
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
6159-66-6 ((2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one) Productos relacionados
- 125-46-2(Usnic acid)
- 868154-45-4((2E)-2-cyano-N-(2,4-dimethylphenyl)-3-5-(4-nitrophenyl)furan-2-ylprop-2-enamide)
- 1268991-23-6([3-(4-chloro-1H-pyrazol-1-yl)propyl]amine hydrochloride)
- 51333-64-3(1-(4-bromo-1H-pyrrol-2-yl)ethanone)
- 832739-36-3(1,3-bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione)
- 121239-75-6(4-Octyloxydiphenyliodonium hexafluoroantimonate)
- 1805693-17-7(2-Bromo-1-(2-(bromomethyl)-5-iodophenyl)propan-1-one)
- 2228224-58-4(tert-butyl N-(1-carbamimidoyl-3,3-dimethylbutan-2-yl)carbamate)
- 2137503-64-9(1,8-Dioxaspiro[4.5]decan-4-ol)
- 1547120-16-0(2-(4-cyclobutylphenyl)acetic acid)
Proveedores recomendados
Shanghai Xinsi New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Taizhou Jiayin Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
